Cas no 5564-81-8 (1-Propanone,3-phenyl-1-[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-)
5564-81-8 structure
Product Name:1-Propanone,3-phenyl-1-[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-
Numero CAS:5564-81-8
MF:C16H12ClN5O
MW:325.752381324768
CID:383782
PubChem ID:683053
Update Time:2025-04-19
1-Propanone,3-phenyl-1-[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Propanone,3-phenyl-1-[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-
- 1,2,5-oxadiazol-3-amine, 4-[1-[(4-chlorophenyl)methyl]-1H-benzimidazol-2-yl]-
- 4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine
- 4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine
- DTXSID90350566
- CCG-11861
- SCHEMBL1904814
- SMR000111125
- 5564-81-8
- SR-01000412151
- MLS000106749
- SR-01000412151-1
- 4-[1-(4-Chloro-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine
- CBMicro_025838
- EU-0036153
- AKOS001597168
- HMS2459A08
- BIM-0025901.P001
- NSC764858
- NSC-764858
- 4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE
- CHEMBL1331623
- REGID_for_CID_683053
-
- Inchi: 1S/C16H12ClN5O/c17-11-7-5-10(6-8-11)9-22-13-4-2-1-3-12(13)19-16(22)14-15(18)21-23-20-14/h1-8H,9H2,(H2,18,21)
- Chiave InChI: LAQLCMYZQGUKFA-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=CC=1)CN1C(C2C(N)=NON=2)=NC2C=CC=CC1=2
Proprietà calcolate
- Massa esatta: 325.07326
- Massa monoisotopica: 325.073038
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 23
- Conta legami ruotabili: 3
- Complessità: 406
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 82.8
- XLogP3: 2.8
Proprietà sperimentali
- Densità: 1.52
- Punto di ebollizione: 579.5°Cat760mmHg
- Punto di infiammabilità: 304.2°C
- Indice di rifrazione: 1.75
- PSA: 82.76
1-Propanone,3-phenyl-1-[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]- Letteratura correlata
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
5564-81-8 (1-Propanone,3-phenyl-1-[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-) Prodotti correlati
- 6038-59-1(3'-O-Methyluridine)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti